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Introduction

KH-259, also known as RGN-259, is a sterile, preservative-free ophthalmic solution whose
active pharmaceutical ingredient is Thymosin Beta 4 (T34).[1] It is a novel therapeutic agent
under investigation for the treatment of persistent epithelial defects (PEDs), particularly those
associated with neurotrophic keratopathy (NK), a rare degenerative corneal disease.[1][2] T4
is a naturally occurring 43-amino acid peptide that has demonstrated multi-faceted pro-
reparative and anti-inflammatory properties.[1] These notes provide an overview of the
guantitative data supporting its use, its mechanism of action, and detailed protocols for
preclinical and clinical evaluation.

Data Presentation: Clinical Efficacy and Safety

The primary clinical evidence for KH-259 comes from the SEER-1 Phase 3, multi-center,
randomized, double-masked, placebo-controlled trial in patients with Stage 2 and 3
neurotrophic keratopathy.[1][3]

Table 1: Primary Efficacy Outcome from SEER-1 Trial
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KH-259 (0.1%) p-value (Fisher's
Outcome Measure Placebo (n=8)
(n=10) Exact Test)
Complete Corneal ) 12.5% (1 of 8
) 60% (6 of 10 patients) ] 0.0656[4]
Healing at Day 29 patients)

Note: While the primary endpoint did not reach statistical significance (p<0.05), a strong
positive trend was observed. Using a Chi-square test, statistical significance was achieved
(p=0.0400).[4]

Table 2: Key Secondary Efficacy Outcomes from SEER-1

Trial
Outcome Measure Finding p-value

Complete Corneal Healing at o o
Statistically significant

Day 43 (2 weeks post- ] ] 0.0359[4]
difference favoring KH-259.

treatment)

Trended faster for the KH-259 0.0829 (Kaplan-Meier analysis)

Time to Complete Healing
group. [11[3]

At Day 29, 80% of KH-259

patients improved or healed Not Reported

Shift to a Lower Mackie

Classification (Improvement) )
vs. 25% in placebo.

Ocular Comfort and Symptoms  Significant improvements at
(Foreign Body Sensation, multiple time points for the KH-  Not Reported
Dryness) 259 group.

Safety Profile

Across multiple clinical trials, including SEER-1, KH-259 has been shown to be safe and well-
tolerated with no significant adverse events reported.[1][3]

Mechanism of Action & Signaling Pathways

KH-259 (T4) exerts its therapeutic effect through several mechanisms of action that
collectively promote corneal repair and reduce inflammation.
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Promotion of Epithelial Cell Migration: T4 is a primary G-actin-sequestering protein. By
binding to G-actin monomers, it regulates actin cytoskeleton dynamics, which is crucial for
cell motility.[5] This action is fundamental to the rapid migration of epithelial cells to cover the
defect.

Anti-inflammatory Effects: T34 suppresses inflammation by inhibiting the activation and
nuclear translocation of Nuclear Factor-kappa B (NF-kB), a key transcription factor that
drives the expression of pro-inflammatory cytokines.[5][6][7]

Upregulation of Adhesion Molecules: T34 increases the production of laminin-5, a critical
component of the basement membrane that promotes stable adhesion of epithelial cells.[8]

Purinergic Signaling Activation: T34 can increase extracellular ATP levels, which in turn
activates the P2X7 purinergic receptor. This leads to an influx of intracellular calcium and
activation of the ERK1/2 signaling pathway, promoting both cell migration and proliferation.[9]
[10]

Anti-Apoptotic Activity: In preclinical models, T34 has been shown to inhibit apoptosis in
corneal epithelial cells under stress, partly by suppressing the activation of caspases.[5]
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Caption: Signaling pathways of KH-259 (T[34) in corneal epithelial cells.

Experimental Protocols

Protocol 1: In Vitro Corneal Epithelial Cell Migration
Assay (Transwell/lBoyden Chamber)
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This protocol is designed to quantify the effect of KH-259 on the migration of human corneal
epithelial cells (hCECs).

Materials:

Human Corneal Epithelial Cells (e.g., hTCEpi cell line)

» Basal epithelial cell medium and supplements

o Fetal Bovine Serum (FBS)

o KH-259 (T[34) sterile solution

o 24-well plates with 8.0 um pore size inserts (Transwells)

e Phosphate Buffered Saline (PBS)

o Calcein AM or Crystal Violet stain

Procedure:

e Cell Culture: Culture hCECs to ~80% confluency.

 Starvation: Starve the cells in basal medium (without serum or growth factors) overnight to
minimize baseline migration.

o Seeding: Resuspend the starved cells in basal medium. Seed 5 x 104 cells in 100 pL of
basal medium into the upper chamber of the Transwell insert.

o Chemoattractant: In the lower chamber of the 24-well plate, add 600 pL of medium.

[¢]

Negative Control: Basal medium only.

[e]

Positive Control: Medium supplemented with 10% FBS.

(¢]

Test Conditions: Basal medium containing various concentrations of KH-259 (T[34). A
suggested dose-response range is 10 ng/mL to 1000 ng/mL.[8] A study using an
engineered T34 showed effects at concentrations from 37.5 to 150 uM.[11]
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e Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
e Staining:

o Remove the inserts from the plate. Using a cotton swab, gently remove the non-migrated
cells from the top surface of the insert membrane.

o Fix the migrated cells on the bottom surface with 4% paraformaldehyde for 10 minutes.

o Stain the cells with 0.1% Crystal Violet for 20 minutes or a fluorescent dye like Calcein AM.
e Quantification:

o Wash the inserts with PBS.

o Image the bottom of the membrane using a microscope.

o Count the number of migrated cells in 5-10 random fields of view per insert. For Crystal
Violet, the dye can be eluted and absorbance measured on a plate reader.
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Caption: Workflow for the in vitro Transwell cell migration assay.
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Protocol 2: In Vivo Murine Model of Neurotrophic
Keratopathy and Epithelial Defect

This protocol describes a method to induce a persistent epithelial defect in a mouse model of

neurotrophic keratitis to test the efficacy of topical KH-259.

Materials:

C57BL/6 mice (8-12 weeks old)

General and topical anesthetics (e.g., Ketamine/Xylazine, Proparacaine HCI)

Ophthalmic burr or Algerbrush Ii

0.1% Benzalkonium Chloride (BAK) solution (optional, to induce neurotrophic state)

KH-259 (0.1%) ophthalmic solution

Placebo (vehicle) ophthalmic solution

Fluorescein sodium ophthalmic strips

Slit-lamp or fluorescence microscope with a cobalt blue light filter

Procedure:

Anesthesia: Anesthetize the mouse using an intraperitoneal injection of Ketamine/Xylazine
and apply a drop of topical proparacaine to the cornea.

Induction of Neurotrophic State (Optional but Recommended): To create a more persistent
defect model, damage the corneal nerves. This can be done by sectioning the nerves at the
periphery with a biopsy punch or through topical application of a neurotoxic agent like 0.1%
BAK.[12]

Epithelial Debridement:

o Under a stereomicroscope, gently mark a 2-mm circular area on the central cornea.
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o Use an ophthalmic burr to carefully remove the epithelium within the marked circle,
ensuring the basement membrane remains intact.[12]

o Baseline Measurement: Immediately after debridement, apply a fluorescein strip to the
ocular surface. Image the eye under cobalt blue light and measure the initial area of the
epithelial defect using imaging software.

e Treatment Administration:
o Divide mice into at least two groups: KH-259 (0.1%) and Placebo (Vehicle).

o Instill one 5-10 pL drop of the assigned treatment into the affected eye. A typical dosing
regimen from clinical trials is five times per day.[3]

e Follow-up and Quantification:

o At set time points (e.g., daily for 7 days), anesthetize the mice and perform fluorescein
staining.

o Capture images of the cornea and measure the remaining defect area.

o The primary endpoint is the percentage of mice with complete healing (no fluorescein
staining) at each time point and the rate of wound closure (change in defect area over
time).

o Termination and Histology (Optional): At the end of the study, eyes can be enucleated for
histological analysis to assess epithelial thickness, basement membrane integrity, and
inflammatory cell infiltration.
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Caption: Workflow for the in vivo murine corneal wound healing model.
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Protocol 3: Clinical Trial Protocol Outline (Based on
SEER-1)

This outlines the key components for a clinical trial investigating KH-259 for persistent epithelial
defects in patients with neurotrophic keratopathy.

Study Design:
e Phase 3, Randomized, Double-Masked, Placebo-Controlled, Multi-Center Study.
Patient Population:
* Inclusion Criteria:
o Age =18 years.
o Diagnosis of Stage 2 or 3 Neurotrophic Keratopathy (Mackie Classification).

o A persistent epithelial defect (PED) that has not resolved after at least one week of
standard conventional treatment.

o Evidence of decreased corneal sensitivity.
e Exclusion Criteria:
o Active ocular infection (bacterial, viral, or fungal).
o Lid abnormalities (e.g., lagophthalmos) as the primary cause of the PED.
o Ocular surgery within the three months prior to enrollment.
Intervention:
e Treatment Arm: KH-259 (RGN-259) 0.1% ophthalmic solution.
o Control Arm: Placebo (vehicle for RGN-259).[3]

o Dosing Regimen: Instill one drop in the affected eye five times per day for 28 days.[3]
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Endpoints:

e Primary Efficacy Endpoint: Percentage of subjects achieving complete healing of the PED at
Day 29, confirmed by corneal fluorescein staining.

» Secondary Efficacy Endpoints:

o Percentage of subjects with complete healing at other time points (e.g., Days 8, 15, 22,
36, 43).

o Change in the area of the epithelial defect over time.
o Time to complete healing.

o Change in Mackie Classification stage.

o Change in ocular discomfort and symptom scores.

o Safety Endpoints: Incidence of adverse events, changes in visual acuity, intraocular
pressure, and findings from slit-lamp and fundoscopy exams.

Disclaimer: These protocols are intended for research and informational purposes only. All
experimental procedures should be conducted in accordance with institutional guidelines and
regulatory approvals. Clinical trials must be conducted under strict ethical and regulatory
oversight.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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